Retained Cytotoxic Efficacy in L-GAELs vs. D-GAELs Against BT-474 Cancer Stem Cells
In a direct head-to-head comparison, L-glucosamine-based glycosylated antitumor ether lipids (L-GAELs) demonstrated that the cytotoxic efficacy of D-GAELs against BT-474 breast cancer stem cells is fully retained when the sugar moiety is replaced with the L-enantiomer [1]. The study confirmed that L-GAELs and D-GAELs kill cells via the same apoptosis-independent mechanism, and L-GAELs displayed superior activity compared to the standard chemotherapeutic agents adriamycin and cisplatin [1].
| Evidence Dimension | Cytotoxic activity against BT-474 breast cancer stem cells (CSCs) |
|---|---|
| Target Compound Data | L-GAELs (L-glucosamine-based) retain cytotoxic effects of D-GAELs; superior to adriamycin and cisplatin against CSCs. |
| Comparator Or Baseline | D-GAELs (D-glucosamine-based); adriamycin; cisplatin; salinomycin |
| Quantified Difference | L-GAELs retain the same cytotoxic efficacy as D-GAELs against BT-474 CSCs and show superior activity compared to adriamycin, cisplatin, and the anti-CSC agent salinomycin. |
| Conditions | BT-474 human breast cancer stem cell line; in vitro cytotoxicity assays |
Why This Matters
This evidence demonstrates that L-glucosamine can serve as a metabolically inert building block for complex lipids without compromising desired biological activity, making it a strategic alternative to D-glucosamine for developing compounds with potentially improved pharmacokinetic properties.
- [1] Ogunsina, M., Samadder, P., Idowu, T., Arthur, G., & Schweizer, F. (2017). Replacing d-Glucosamine with Its l-Enantiomer in Glycosylated Antitumor Ether Lipids (GAELs) Retains Cytotoxic Effects against Epithelial Cancer Cells and Cancer Stem Cells. Journal of Medicinal Chemistry, 60(5), 2142-2147. View Source
